molecular formula C14H14O3 B022364 Methyl 6-methoxynaphthalene-2-acetate CAS No. 23981-48-8

Methyl 6-methoxynaphthalene-2-acetate

Cat. No. B022364
CAS RN: 23981-48-8
M. Wt: 230.26 g/mol
InChI Key: NWIMPGMAVYLECN-UHFFFAOYSA-N
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Patent
US04009197

Procedure details

A mixture of 18 g. of 6-methoxy-1-tetralone, 60 g. of diethyl carbonate, 2.5 g. of sodium hydride, and 200 ml. of toluene is heated to 60° C for 5 hours. The mixture is cooled, acidified by the addition of 200 ml. of 1 N hydrochloric acid, and then extracted with three 75 ml. portions of benzene. The extracts are combined, washed with water to neutrality, and dried over sodium sulfate. The mixture, containing 6-methoxy-2-ethoxycarbonyl-1-tetralone, is treated with 2.5 g. of sodium hydride at room temperature with stirring. Twenty grams of ethyl α-bromoacetate are then added, and the mixture is allowed to stand for 12 hours at room temperature. The mixture is added to 500 ml. of water and extracted with methylene chloride. The extracts are combined, washed with water to neutrality, dried over sodium sulfate, and evaporated. The residue, containing 6-methoxy-2-ethoxycarbonyl-2-(ethoxycarbonylmethyl)-1-tetralone, is refluxed in 200 ml. of 6 N hydrochloric acid for 24 hours, and the refluxed mixture is evaporated. The residue, containing 6-methoxy-2-(carboxymethyl)-1-tetralone, is reduced by treating it with 200 ml. of ethanol containing 8 g. of sodium borohydride. After 1 hour, the mixture is acidified with the addition of 100 ml. of 3 N hydrochloric acid, and the resulting mixture is extracted with several portions of methylene chloride. The extracts are combined, washed with water to neutrality, dried over sodium sulfate, and evaporated. The residue, containing 6-methoxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetic acid, is hydrogenolyzed by hydrogenating with one equivalent of hydrogen in acetic acid containing 300 mg. of 5 percent palladium-on-barium sulfate. The hydrogenation mixture is filtered and evaporated. The residue, containing 6-methoxy- 1,2,3,4-tetrahydro-2-naphthylacetic acid, is dissolved in 200 ml. of diethyl ether, and the mixture is added to a 100 ml. solution of diethyl ether containing 4 g. of diazomethane. The mixture is then evaporated to dryness. The esterified residue is dehydrogenated by adding it to 1 g. of 10 percent palladium-on-charcoal and heating the resulting mixture for 6 hours at 200° C. The cooled mixture is diluted with 200 ml. of chloroform, filtered, and evaporated to afford methyl 6-methoxy-2-naphthylacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
palladium-on-barium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.[C:14](=O)(OCC)[O:15][CH2:16][CH3:17].[H-].[Na+].[H][H].C(O)(=[O:28])C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:17][C:16]([O:15][CH3:14])=[O:28])[CH:7]=[CH:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
palladium-on-barium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of sodium hydride at room temperature with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 18 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
acidified by the addition of 200 ml
EXTRACTION
Type
EXTRACTION
Details
of 1 N hydrochloric acid, and then extracted with three 75 ml
WASH
Type
WASH
Details
washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
ADDITION
Type
ADDITION
Details
The mixture, containing 6-methoxy-2-ethoxycarbonyl-1-tetralone
ADDITION
Type
ADDITION
Details
is treated with 2.5 g
ADDITION
Type
ADDITION
Details
Twenty grams of ethyl α-bromoacetate are then added
ADDITION
Type
ADDITION
Details
The mixture is added to 500 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with methylene chloride
WASH
Type
WASH
Details
washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue, containing 6-methoxy-2-ethoxycarbonyl-2-(ethoxycarbonylmethyl)-1-tetralone
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed in 200 ml
WAIT
Type
WAIT
Details
of 6 N hydrochloric acid for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the refluxed mixture is evaporated
ADDITION
Type
ADDITION
Details
The residue, containing 6-methoxy-2-(carboxymethyl)-1-tetralone
ADDITION
Type
ADDITION
Details
by treating it with 200 ml
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the mixture is acidified with the addition of 100 ml
EXTRACTION
Type
EXTRACTION
Details
of 3 N hydrochloric acid, and the resulting mixture is extracted with several portions of methylene chloride
WASH
Type
WASH
Details
washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue, containing 6-methoxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetic acid
FILTRATION
Type
FILTRATION
Details
The hydrogenation mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue, containing 6-methoxy- 1,2,3,4-tetrahydro-2-naphthylacetic acid
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 200 ml
ADDITION
Type
ADDITION
Details
of diethyl ether, and the mixture is added to a 100 ml
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated to dryness
ADDITION
Type
ADDITION
Details
by adding it to 1 g
TEMPERATURE
Type
TEMPERATURE
Details
of 10 percent palladium-on-charcoal and heating the resulting mixture for 6 hours at 200° C
Duration
6 h
ADDITION
Type
ADDITION
Details
The cooled mixture is diluted with 200 ml
FILTRATION
Type
FILTRATION
Details
of chloroform, filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.